3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-amino-1-(2-methoxyethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYHIBLKUIMAOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azlactone-Enamine Condensation
A novel approach for 3-amino-4-arylpyridin-2(1H)-ones involves azlactones (e.g., 1a–e ) reacting with enamines (e.g., 2 , 3 ) under thermal conditions. This method could be modified to introduce the 2-methoxyethyl group via tailored enamines.
- Azlactone formation : Condensation of hippuric acid with aldehydes in polyphosphoric acid.
- Cyclization : Heating azlactones with enamines at 180°C (solvent-free) yields tetrahydropyridinones (4a–f ).
- Hydrolysis : Acidic or basic conditions open oxazole intermediates to afford 3-aminopyridinones.
| Compound | Yield (%) | Conditions |
|---|---|---|
| 4a | 64 | CHCl₃–EtOAc (10:1) |
| 9a | 94 | NaOH (aq. ethanol, 1.5 h) |
Analytical Validation
Synthesized compounds require rigorous characterization:
- NMR : ¹H/¹³C spectra to confirm substitution patterns.
- HPLC : Purity >95% for biological assays.
- XRD/DFT : Structural validation (e.g., bond lengths, angles).
Tables
Table 1. Comparison of Synthetic Methods
| Method | Yield Range (%) | Key Advantage | Limitation |
|---|---|---|---|
| GBB-3CR | 30–50 | Modularity | Moderate purity |
| Azlactone-enamine | 64–94 | High regioselectivity | High-temperature conditions |
Table 2. Solubility Data for Formulation
| Solvent | Max Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 10 | Master stock for dilution |
| Corn oil | 5 | In vivo compatibility |
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is extensively used as a precursor in the synthesis of more complex heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, enhancing its utility in organic synthesis .
Biology
- Biological Activity Studies : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been shown to interact with various biomolecules, influencing cellular processes such as proliferation and apoptosis .
Medicine
- Therapeutic Potential : The compound is being investigated for its role as a drug candidate. It has demonstrated the ability to inhibit cyclin-dependent kinases (CDK8 and CDK19), which are vital in cancer cell proliferation. Studies report IC50 values indicating potent inhibition at nanomolar concentrations, highlighting its potential in cancer treatment .
Industry
- Material Development : In industrial applications, this compound serves as an intermediate in the production of various chemicals and materials. Its solubility and reactivity make it suitable for developing new materials with specific properties .
Case Studies and Research Findings
Numerous studies have documented the biological effects of this compound:
| Study Focus | Findings |
|---|---|
| Cancer Treatment Potential | Inhibits CDK8 and CDK19, reducing cancer cell proliferation significantly. |
| Inflammation Modulation | Reduces pro-inflammatory cytokine production in macrophages. |
| Antimicrobial Activity | Exhibits significant antibacterial properties against Gram-positive bacteria. |
These findings underscore the compound's potential therapeutic applications across various fields.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The pyridin-2(1H)-one ring can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Anticancer Activity
- 1o vs. 1q : Both inhibit eIF4A3 (IC₅₀: 0.10 μM and 0.14 μM, respectively), but 1q ’s lower tPSA (75.5 Ų) reduces P-gp efflux (efflux ratio 0.8 vs. 25.0 for 1o), enhancing in vivo efficacy (T/C values: 29% vs. 54% tumor growth inhibition) ().
- Compound 73 : Exhibits cytotoxicity against MCF-7 and HepG2 cell lines (IC₅₀ < 10 μM), attributed to its biphenyl substituent enhancing hydrophobic interactions ().
Antiviral Activity
Pyridinone derivatives like 3-hydroxypyridin-2-one macrocycles show HIV reverse transcriptase inhibition (IC₅₀: 10–100 nM), with structural optimization improving resistance profiles ().
Pharmacokinetic and ADMET Profiles
*Predicted based on tPSA and LogP.
Key Findings and Implications
Substituent-Driven Optimization : The 2-methoxyethyl group balances tPSA and LogP, avoiding excessive polarity (e.g., 1o) while maintaining potency ().
P-gp Efflux : Lower tPSA correlates with reduced efflux, as seen in 1q and the target compound ().
Therapeutic Potential: Structural analogs show promise in oncology (eIF4A3 inhibition) and virology (NNRTIs), with ongoing research to address resistance mutations ().
Tables of Critical Data
Notes
- Substituent Flexibility: The pyridinone core tolerates diverse substituents, enabling optimization for target engagement and ADMET properties ().
- Contradictions : While lower tPSA generally reduces efflux, excessive hydrophobicity (e.g., LogP > 3) may compromise solubility, as seen in 1q ().
- Future Directions : Computational modeling (e.g., QSAR) could further refine substituent selection for resistance-prone targets like HIV reverse transcriptase ().
Biological Activity
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including an amino group and a methoxyethyl side chain, contribute to its interactions with biological targets, enhancing its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the methoxyethyl group increases solubility. The pyridin-2(1H)-one ring facilitates π-π interactions with aromatic residues in proteins, which is crucial for binding affinity and specificity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In studies involving several tumor cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer), this compound demonstrated cytotoxic effects. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. A comparative analysis with structurally similar compounds reveals that modifications to the side chains can significantly affect potency and selectivity against various biological targets.
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 3-Amino-1-(2-hydroxyethyl)pyridin-2(1H)-one | Hydroxyethyl side chain | Increased polarity due to hydroxyl group |
| 3-Amino-pyridin-2(1H)-one | No ethoxyethyl side chain | Simpler structure with fewer functional groups |
| This compound | Methoxyethyl side chain | Enhanced solubility and reactivity |
This table illustrates how variations in the side chains influence the overall biological activity of similar compounds, highlighting the significance of the methoxyethyl group in enhancing solubility and pharmacokinetic properties.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anticancer Efficacy : A study evaluated the compound's effects on human melanoma (A375) cells, demonstrating significant cytotoxicity at micromolar concentrations. The findings suggest that it may induce anoikis-like cell death, which is critical in preventing cancer metastasis .
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated that it could effectively modulate enzyme activity, further supporting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyridin-2(1H)-one derivatives like 3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one?
- Methodological Answer : Pyridin-2(1H)-one derivatives are often synthesized via multi-parallel routes starting from readily available precursors such as 2-chloro-4-fluoronicotinic acid or 2-fluoro-4-iodonicotinic acid. Key steps include halogen displacement, nucleophilic substitution, and cyclization reactions. Multicomponent reactions (MCRs) involving carbonyl compounds and C-H acids are also effective, enabling one-pot transformations to generate diverse scaffolds . For 3-Amino derivatives, regioselective functionalization at the C-3 position can be achieved using directing groups like 3-amino-1-methyl-1H-pyridin-2-one to enable Pd(II)-catalyzed C-H activation .
Q. How can researchers characterize the structural and electronic properties of pyridin-2(1H)-one derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming regiochemistry and substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute stereochemistry. Computational tools like density functional theory (DFT) can predict electronic properties, such as the acidity of the pyridin-2(1H)-one moiety, which influences solubility and binding interactions .
Q. What in vitro assays are suitable for preliminary evaluation of pyridin-2(1H)-one derivatives' biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., DPP-4 or HIV-1 reverse transcriptase inhibition) using recombinant proteins are standard. Cell-based assays, such as glucose uptake stimulation in insulin-resistant hepatocytes or anti-inflammatory cytokine profiling, can validate therapeutic potential. IC₅₀ values should be cross-validated with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to address false positives .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations guide the optimization of pyridin-2(1H)-one derivatives for target binding?
- Methodological Answer : MD simulations of ligand-receptor complexes (e.g., survivin dimerization interface or HIV-1 reverse transcriptase) identify key interactions (hydrogen bonds, π-π stacking). For example, rigidifying the pyridin-2(1H)-one core via tricyclic scaffolds improves binding affinity by reducing conformational entropy losses. Total polar surface area (tPSA) calculations guide modifications to reduce P-glycoprotein (P-gp) efflux, enhancing pharmacokinetics .
Q. What strategies mitigate resistance mutations in pyridin-2(1H)-one-based NNRTIs (non-nucleoside reverse transcriptase inhibitors)?
- Methodological Answer : Second-generation derivatives incorporate bulky substituents (e.g., trifluoromethyl or nitro groups) at C-3/C-4 to sterically hinder mutation-induced binding pocket distortions. Hybridization with fragments like UC-781 improves activity against K103N and Y181C mutants. Co-crystallization with mutant reverse transcriptase provides structural insights for iterative design .
Q. How can solubility and bioavailability challenges in pyridin-2(1H)-one derivatives be addressed?
- Methodological Answer : Reducing tPSA (<90 Ų) via less polar substituents (e.g., N-phenyl instead of N-methyl) decreases P-gp-mediated efflux. Prodrug strategies (e.g., esterification of hydroxymethyl groups) enhance solubility. Co-solvent systems (e.g., PEG-400/water) improve in vitro dissolution for pharmacokinetic studies .
Q. What advanced synthetic techniques enable selective C-H functionalization in pyridin-2(1H)-one scaffolds?
- Methodological Answer : Pd(II)-catalyzed γ-C(sp³)-H arylation using 3-amino-1-methylpyridin-2-one as a bidentate directing group allows remote functionalization. This method is traceless, retrieves the directing group, and generates arylated intermediates for diversification. Photoredox catalysis has also been explored for radical-based C-H activation .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported IC₅₀ values for pyridin-2(1H)-one derivatives across studies?
- Methodological Answer : Variability often arises from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate with isothermal titration calorimetry (ITC) for binding constants. Cross-check cell permeability using parallel artificial membrane permeability assays (PAMPA) .
Q. Why do some pyridin-2(1H)-one derivatives show inconsistent in vivo efficacy despite promising in vitro data?
- Methodological Answer : Poor pharmacokinetics (rapid hepatic clearance or P-gp efflux) are common culprits. Use cassette dosing in preclinical models to assess AUC and half-life. Metabolite identification via LC-MS/MS reveals instability hotspots (e.g., oxidative demethylation), guiding structural stabilization .
Tables
Table 1 : Key Physicochemical Properties of Pyridin-2(1H)-one Derivatives
| Property | Optimization Strategy | Example Modification | Reference |
|---|---|---|---|
| Solubility | Reduce tPSA, introduce polar groups | N-phenyl substitution (tPSA: 75.5 Ų) | |
| Metabolic Stability | Block labile sites (e.g., methyl) | Trifluoromethyl at C-3 | |
| P-gp Efflux | Lower tPSA, hydrophobic substituents | 3-Cyanophenyl → trifluoromethyl |
Table 2 : Synthetic Routes for Pyridin-2(1H)-one Derivatives
| Method | Starting Material | Key Step | Yield (%) | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | Salicylaldehydes, malononitrile | One-pot cyclization | 60-85 | |
| Pd(II)-Catalyzed C-H | Carboxylic acid derivatives | γ-C(sp³)-H arylation | 70-90 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
